4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that has the potential to treat Huntington's disease. Huntington's disease is a neurodegenerative disorder caused by the expansion of CAG repeats in the huntingtin gene, resulting in the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of toxic protein and slowing down the progression of the disease.
Wirkmechanismus
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide works by a mechanism called RNA interference (RNAi), which is a natural cellular process that regulates gene expression by degrading specific mRNA molecules. 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is designed to specifically target the mutant huntingtin mRNA, which contains the expanded CAG repeats. Once inside the cell, 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide binds to the target mRNA and recruits the cellular machinery that degrades the mRNA, thereby reducing the production of toxic protein aggregates.
Biochemical and Physiological Effects:
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein in the brain and spinal cord of preclinical models of Huntington's disease. This reduction in protein levels has been associated with improvements in motor and cognitive function, as well as a decrease in the accumulation of toxic protein aggregates. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent is its specificity for the mutant huntingtin mRNA, which reduces the risk of off-target effects. The siRNA also has a long half-life in the brain, which allows for sustained reduction of mutant huntingtin protein levels. However, one limitation of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is its delivery to the brain, as the siRNA needs to cross the blood-brain barrier to reach its target. This has been addressed by the development of novel delivery methods, such as viral vectors and nanoparticles.
Zukünftige Richtungen
There are several future directions for the development of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent for Huntington's disease. One direction is the optimization of delivery methods to improve the efficiency and specificity of siRNA delivery to the brain. Another direction is the development of combination therapies that target multiple pathways involved in Huntington's disease pathology. Additionally, the safety and efficacy of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide in clinical trials will need to be further evaluated to determine its potential as a viable therapeutic option for patients with Huntington's disease.
Synthesemethoden
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is synthesized using a solid-phase synthesis method, which involves the stepwise assembly of nucleotide monomers on a solid support. The chemical structure of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide consists of a 19-nucleotide sequence that is complementary to the mutant huntingtin mRNA, linked to a sulfamoylphenyl moiety and a methylthiophene-carboxamide moiety. The synthesis of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide involves the coupling of protected nucleotide monomers to the solid support, followed by deprotection and coupling of the next monomer. The final product is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been extensively studied in preclinical models of Huntington's disease, including cell culture, rodent, and non-human primate models. In these studies, 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been shown to effectively reduce the levels of mutant huntingtin protein and improve motor and cognitive function. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.
Eigenschaften
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8(17)10-4-3-5-11(6-10)16-22(19,20)13-7-12(14(15)18)21-9(13)2/h3-7,16H,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBKCPFGKCYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.